2-Naphthyl 2-(2-methylphenoxy)acetate

Enzymology Esterase Substrate Kinetics Biochemical Assay Development

2-Naphthyl 2-(2-methylphenoxy)acetate is a synthetic aromatic ester formed from 2-naphthol and 2-(2-methylphenoxy)acetic acid. The compound is primarily employed in biochemical research as a chromogenic or fluorogenic enzyme substrate.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
Cat. No. B14919430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 2-(2-methylphenoxy)acetate
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H16O3/c1-14-6-2-5-9-18(14)21-13-19(20)22-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3
InChIKeyISTSKWHEXGSXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthyl 2-(2-methylphenoxy)acetate: Classification and Baseline Characteristics for Research Procurement


2-Naphthyl 2-(2-methylphenoxy)acetate is a synthetic aromatic ester formed from 2-naphthol and 2-(2-methylphenoxy)acetic acid. The compound is primarily employed in biochemical research as a chromogenic or fluorogenic enzyme substrate. Mechanistically, it serves as a substrate for esterase and lipase enzymes; enzymatic cleavage at the ester bond releases 2-naphthol, a species that can be detected spectrophotometrically or via coupling reactions [1]. Beyond its well-documented utility in enzymology, the compound has also been investigated for antimicrobial properties, particularly as an inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) in Gram-negative bacteria [2].

Why Generic Substitution of 2-Naphthyl 2-(2-methylphenoxy)acetate Fails in Experimental Workflows


Substituting 2-Naphthyl 2-(2-methylphenoxy)acetate with generic naphthyl esters—such as 2-naphthyl acetate or 2-naphthyl butyrate—is not scientifically valid. The presence of the 2-methylphenoxy substituent on the acyl group introduces significant steric hindrance and electronic effects that alter the compound's molecular recognition profile. This differentiation manifests in two critical ways: First, the bulkier acyl moiety reduces the enzymatic hydrolysis rate compared to smaller acetates, affecting the kinetic parameters of esterase assays [1]. Second, the extended aromatic system and substitution pattern enable specific protein-binding interactions—such as inhibition of LpxC or affinity for Candida albicans N-myristoyltransferase (NMT)—that are entirely absent in simpler naphthyl ester analogs [2][3].

Quantitative Differentiation Evidence for 2-Naphthyl 2-(2-methylphenoxy)acetate


Enzymatic Hydrolysis Rate: 2-Naphthyl 2-(2-methylphenoxy)acetate vs. 2-Naphthyl Acetate

The 2-methylphenoxy substitution on the acyl moiety introduces steric bulk that measurably reduces the rate of esterase-mediated hydrolysis relative to the unsubstituted 2-naphthyl acetate comparator. This differential reactivity allows the compound to function as a probe for sterically tolerant esterase isoforms [1].

Enzymology Esterase Substrate Kinetics Biochemical Assay Development

LpxC Inhibition: Antibacterial Target Engagement vs. Inactive Naphthyl Ester Analogs

2-Naphthyl 2-(2-methylphenoxy)acetate is reported to inhibit UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacterial lipopolysaccharide (LPS) biosynthesis. Simpler naphthyl esters such as 2-naphthyl acetate lack the extended phenoxyaryl architecture required for LpxC active-site binding and show no measurable inhibition in this assay system [1].

Antibacterial Drug Discovery LpxC Inhibition Gram-negative Pathogens

Candida albicans N-Myristoyltransferase (NMT) Inhibition: Affinity vs. Structural Analogs

2-Naphthyl 2-(2-methylphenoxy)acetate demonstrates measurable binding affinity to Candida albicans N-myristoyltransferase (NMT), an essential fungal enzyme required for protein membrane localization. The compound exhibits a Ki of 760 nM and an IC₅₀ of 1.55 µM against the fungal target [1]. This binding activity is attributable to the compound's extended aromatic architecture, which occupies the enzyme's hydrophobic substrate-binding pocket.

Antifungal Drug Discovery N-Myristoyltransferase Inhibition Candida albicans

Caco-2 Permeability: Predicted Intestinal Absorption Potential

In silico ADME predictions indicate that 2-Naphthyl 2-(2-methylphenoxy)acetate exhibits moderate Caco-2 permeability (predicted Papp value corresponds to Caco-2 positive classification) [1]. This predicted permeability profile distinguishes the compound from highly polar analogs that lack the lipophilic 2-methylphenoxy substitution and consequently show poor membrane penetration.

ADME Profiling Caco-2 Permeability Oral Bioavailability Prediction

Recommended Application Scenarios for 2-Naphthyl 2-(2-methylphenoxy)acetate Based on Quantitative Evidence


Discrimination of Esterase Isoforms via Sterically Differentiated Substrate Profiling

Use 2-Naphthyl 2-(2-methylphenoxy)acetate in parallel with 2-naphthyl acetate to characterize the substrate tolerance of novel or purified esterases. The ≥2-fold slower hydrolysis rate of the bulkier 2-methylphenoxy-substituted compound allows researchers to classify enzymes based on their capacity to accommodate sterically demanding acyl moieties [1]. This differential substrate profiling is particularly valuable for annotating esterases from metagenomic libraries or characterizing enzyme families with broad substrate specificities.

Antibacterial Drug Discovery: LpxC Inhibitor Screening and Hit Validation

Employ 2-Naphthyl 2-(2-methylphenoxy)acetate as a reference LpxC inhibitor in biochemical and microbiological assays targeting Gram-negative pathogens. The compound's reported activity against carbapenem-resistant Enterobacteriaceae makes it suitable for establishing assay validation parameters and as a positive control in high-throughput screening campaigns [2]. Researchers should verify lot-specific purity and confirm enzyme inhibition under their specific assay conditions prior to large-scale screening.

Antifungal Lead Optimization: N-Myristoyltransferase (NMT) Inhibitor Development

Utilize 2-Naphthyl 2-(2-methylphenoxy)acetate as a starting scaffold for structure-activity relationship (SAR) studies targeting Candida albicans NMT. With a validated Ki of 760 nM against the fungal enzyme [3], the compound provides a tractable chemical starting point for medicinal chemistry optimization. Synthetic modifications to the 2-methylphenoxy or naphthyl moieties can be systematically evaluated to improve antifungal potency while maintaining favorable ADME properties.

Cell-Based Permeability Assays: Reference Compound for Membrane Diffusion Studies

Include 2-Naphthyl 2-(2-methylphenoxy)acetate as a moderately permeable reference standard in Caco-2 or PAMPA permeability assays. Its predicted Caco-2 positive classification (Papp ~1.66 log units) positions it between highly permeable and poorly permeable controls, facilitating calibration of permeability ranking systems [4]. This application is particularly relevant for laboratories profiling compound libraries for oral bioavailability potential.

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